molecular formula C8H11O4- B14220008 (3S)-6-methoxy-3-methyl-6-oxohex-4-enoate CAS No. 826994-97-2

(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate

Cat. No.: B14220008
CAS No.: 826994-97-2
M. Wt: 171.17 g/mol
InChI Key: WZXBIXOFDLUMNM-ZCFIWIBFSA-M
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Description

(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a keto group on a hexenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-methoxy-3-methyl-6-oxohex-4-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-buten-1-ol and methoxyacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol, while catalysts such as p-toluenesulfonic acid are used to promote esterification.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which (3S)-6-methoxy-3-methyl-6-oxohex-4-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (3S)-6-methoxy-3-methyl-6-oxohexanoate: Similar structure but lacks the double bond in the hexenoate backbone.

    (3S)-6-methoxy-3-methyl-6-oxohept-4-enoate: Similar structure with an additional carbon in the backbone.

Uniqueness

(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate is unique due to its specific combination of functional groups and the presence of a double bond in the hexenoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

826994-97-2

Molecular Formula

C8H11O4-

Molecular Weight

171.17 g/mol

IUPAC Name

(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate

InChI

InChI=1S/C8H12O4/c1-6(5-7(9)10)3-4-8(11)12-2/h3-4,6H,5H2,1-2H3,(H,9,10)/p-1/t6-/m1/s1

InChI Key

WZXBIXOFDLUMNM-ZCFIWIBFSA-M

Isomeric SMILES

C[C@@H](CC(=O)[O-])C=CC(=O)OC

Canonical SMILES

CC(CC(=O)[O-])C=CC(=O)OC

Origin of Product

United States

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